molecular formula C25H27NO5 B2698978 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2551118-91-1

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2698978
CAS No.: 2551118-91-1
M. Wt: 421.493
InChI Key: WASFHBCFDMACFY-UHFFFAOYSA-N
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Description

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a spirocyclic framework

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as 5-oxaspiro[3.5]nonane-2-carboxylic acid and 9H-fluoren-9-ylmethoxycarbonyl chloride.

  • Reaction Steps: The key steps involve the formation of the spirocyclic core followed by the introduction of the Fmoc group. This can be achieved through a series of reactions including esterification, amidation, and cyclization.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic oxygen atom, using various nucleophiles.

  • Coupling Reactions: The Fmoc group can participate in coupling reactions, particularly in peptide synthesis, using reagents like carbodiimides (e.g., DCC, EDC).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2

  • Reduction: LiAlH4, H2, Pd/C

  • Substitution: NaOH, K2CO3, DMF

  • Coupling: DCC, EDC, HOBt, DIEA

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alcohols, ethers

  • Coupling: Peptides, amides

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a building block in peptide synthesis, aiding in the study of protein structure and function. Medicine: Industry: The compound's unique properties make it useful in material science, such as in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid exerts its effects depends on its specific application. For example, in peptide synthesis, the Fmoc group acts as a protecting group that can be selectively removed under mild conditions, allowing for the stepwise construction of peptides. The spirocyclic core may interact with biological targets, influencing molecular pathways involved in disease processes.

Comparison with Similar Compounds

  • 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)hexanoic acid: This compound shares the Fmoc group but has a different spirocyclic structure.

  • 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid: Similar to the above, but with a shorter carbon chain.

  • 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)butanoic acid: Another variant with an even shorter carbon chain.

Uniqueness: The uniqueness of 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid lies in its spirocyclic structure, which provides a rigid framework that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASFHBCFDMACFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CC(C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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